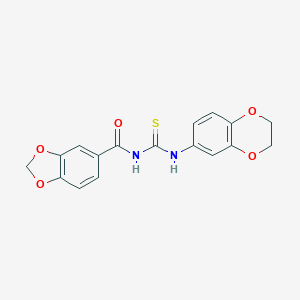
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as DBMTH, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. DBMTH is a member of the benzodioxole family of compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to activate a protein called p53, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in scientific studies. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects and may help to prevent the death of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in scientific research is that it has been well-characterized and its synthesis method has been optimized for maximum yield and purity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide but have improved pharmacological properties. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide and to identify specific pathways or enzymes that are targeted by the compound. Finally, there is a need for further research to explore the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in a variety of disease models.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method for N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been well-established in the scientific literature and has been optimized for maximum yield and purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C17H14N2O5S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c20-16(10-1-3-13-14(7-10)24-9-23-13)19-17(25)18-11-2-4-12-15(8-11)22-6-5-21-12/h1-4,7-8H,5-6,9H2,(H2,18,19,20,25) |
Clé InChI |
FOVIUHCHYDSQOG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278221.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278223.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278224.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
![4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278226.png)
![3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278228.png)
![3,5-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B278230.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B278231.png)
![2-methoxy-3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B278233.png)
![5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B278236.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea](/img/structure/B278239.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278240.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278241.png)